![molecular formula C18H15N5O2 B14382398 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid CAS No. 88282-01-3](/img/structure/B14382398.png)
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is a complex organic compound characterized by its unique triazine ring structure
準備方法
The synthesis of 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with appropriate hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of catalysts to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include dichloromethane as a solvent, catalysts like palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction . Major products formed from these reactions include various substituted triazine derivatives and reduced forms of the original compound.
科学的研究の応用
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid has several scientific research applications:
作用機序
The mechanism by which 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The triazine ring structure allows it to bind to metal ions, forming stable complexes that can influence various biochemical processes . Additionally, its hydrazinylidene group can participate in redox reactions, contributing to its biological activities .
類似化合物との比較
Compared to other similar compounds, 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is unique due to its specific triazine ring and hydrazinylidene group. Similar compounds include:
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: Known for its use as a chelating agent for ferrous iron.
2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine: Used in coordination chemistry and material science.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
88282-01-3 |
|---|---|
分子式 |
C18H15N5O2 |
分子量 |
333.3 g/mol |
IUPAC名 |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C18H15N5O2/c1-12(17(24)25)20-22-18-19-15(13-8-4-2-5-9-13)16(21-23-18)14-10-6-3-7-11-14/h2-11H,1H3,(H,24,25)(H,19,22,23) |
InChIキー |
QRQRESGSKXWLJY-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
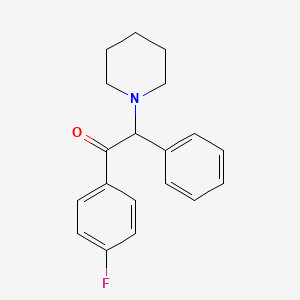
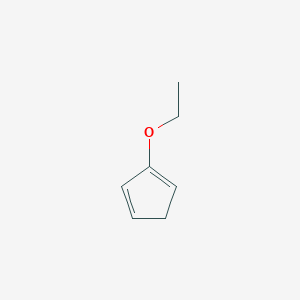
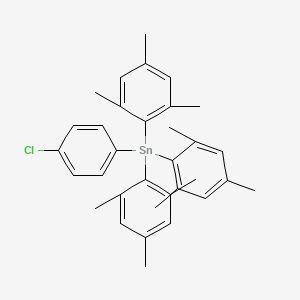
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
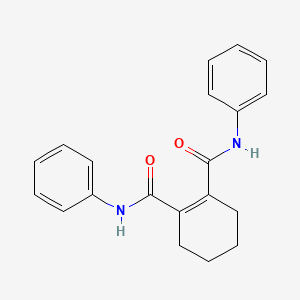
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
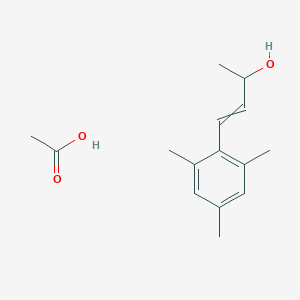

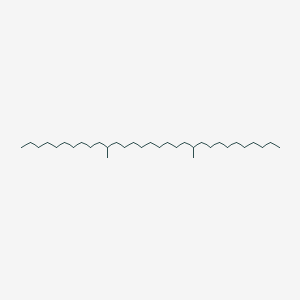
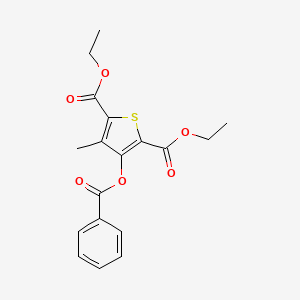
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)

